(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that features a conjugated system with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the condensation of 4-hydroxyaniline with 4-phenylbenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the desired enone product.
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Step 1: Formation of the Enamine
- Reactants: 4-hydroxyaniline, 4-phenylbenzaldehyde
- Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol)
- Reaction: The 4-hydroxyaniline reacts with 4-phenylbenzaldehyde to form an enamine intermediate.
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Step 2: Formation of the Enone
- Conditions: Acidic workup (e.g., HCl)
- Reaction: The enamine intermediate undergoes tautomerization to form the final this compound product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can yield the corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry
Materials Science: Used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism by which (E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the additional phenyl ring.
(E)-3-(4-aminophenyl)-1-phenylprop-2-en-1-one: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its combination of hydroxyanilino and phenylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20-12-10-19(11-13-20)22-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,22-23H/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDNFZARISELLQ-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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